molecular formula C22H17ClN2O2 B14975760 5-[(4-chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol

5-[(4-chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol

Cat. No.: B14975760
M. Wt: 376.8 g/mol
InChI Key: FRQSVHCJTOIJCQ-UHFFFAOYSA-N
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Description

5-[(4-chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a chlorobenzyl group, a phenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.

    Introduction of the phenyl group: This step involves the use of a phenylating agent, such as phenylboronic acid, in the presence of a palladium catalyst.

    Attachment of the chlorobenzyl group: This can be done through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods can also incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-[(4-chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(4-chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzyl phenol: Similar structure but lacks the pyrazole ring.

    Phenyl pyrazole: Contains the pyrazole ring but lacks the chlorobenzyl group.

    Chlorobenzyl pyrazole: Contains both the chlorobenzyl group and the pyrazole ring but lacks the phenolic group.

Uniqueness

5-[(4-chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H17ClN2O2

Molecular Weight

376.8 g/mol

IUPAC Name

5-[(4-chlorophenyl)methoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol

InChI

InChI=1S/C22H17ClN2O2/c23-17-8-6-15(7-9-17)14-27-18-10-11-19(21(26)12-18)22-20(13-24-25-22)16-4-2-1-3-5-16/h1-13,26H,14H2,(H,24,25)

InChI Key

FRQSVHCJTOIJCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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